

Spectroscopic Profile of 3,6-Pyridazinedicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Pyridazinedicarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **3,6-pyridazinedicarboxylic acid**, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines the experimental methodologies for these techniques, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,6-pyridazinedicarboxylic acid**. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^{13}C NMR Spectroscopic Data of **3,6-Pyridazinedicarboxylic Acid**

Carbon Atom	Chemical Shift (δ) in ppm	Solvent
C=O	~165	DMSO-d ₆
C3/C6	~152	DMSO-d ₆
C4/C5	~130	DMSO-d ₆

Note: The chemical shifts are estimated from the available spectrum on SpectraBase and are consistent with values reported for similar pyridazine derivatives.[1]

Table 2: Predicted ¹H NMR Spectroscopic Data of **3,6-Pyridazinedicarboxylic Acid**

Proton	Predicted Chemical Shift (δ) in ppm	Multiplicity	Solvent
H4/H5	~8.0 - 8.5	Singlet	DMSO-d ₆
COOH	>12	Broad Singlet	DMSO-d ₆

Note: Experimental ¹H NMR data for 3,6-pyridazinedicarboxylic acid is not readily available in the public domain. The predicted values are based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **3,6-Pyridazinedicarboxylic Acid**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3400-2400 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1600	C=N stretch	Pyridazine Ring
~1400-1500	C=C stretch	Pyridazine Ring
~1300	C-O stretch / O-H bend	Carboxylic Acid
Below 1000	C-H out-of-plane bending	Aromatic Ring

Note: This data is predicted based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Specific experimental data is not widely published.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the NMR and IR spectra of **3,6-pyridazinedicarboxylic acid**.

¹H and ¹³C NMR Spectroscopy

A sample of **3,6-pyridazinedicarboxylic acid** is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

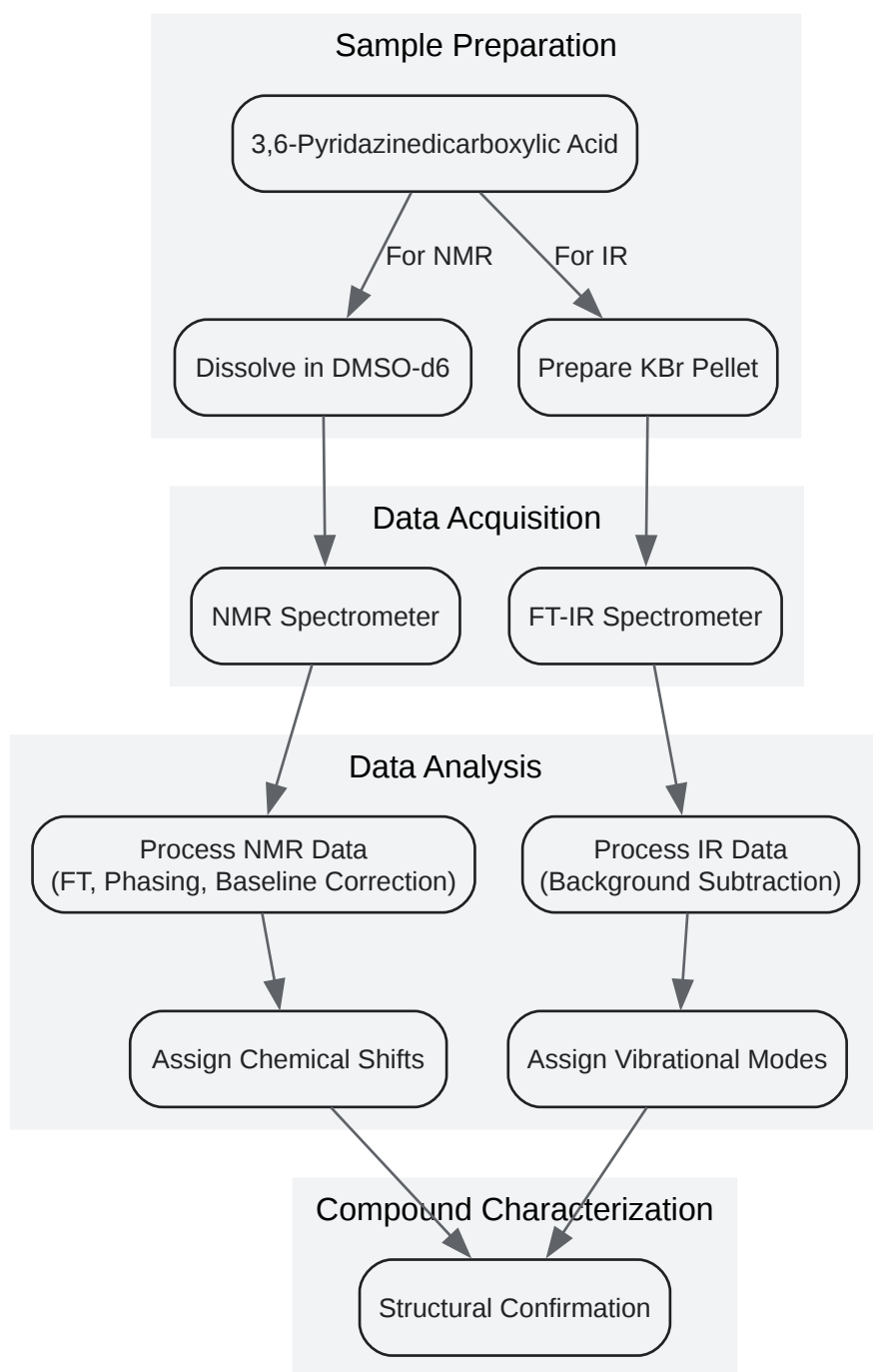
Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid-state FT-IR analysis, the sample is prepared as a potassium bromide (KBr) pellet. A small amount of **3,6-pyridazinedicarboxylic acid** (approximately 1-2 mg) is intimately mixed and ground with dry KBr powder (approximately 100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to data analysis for the spectroscopic characterization of **3,6-pyridazinedicarboxylic acid**.



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Caption: Workflow for the spectroscopic characterization of **3,6-pyridazinedicarboxylic acid**.

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References

- 1. spectrabase.com [spectrabase.com]
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